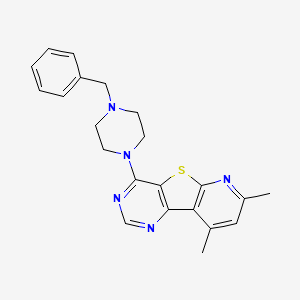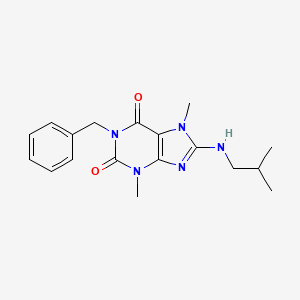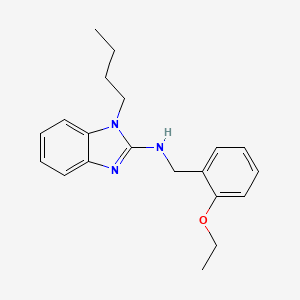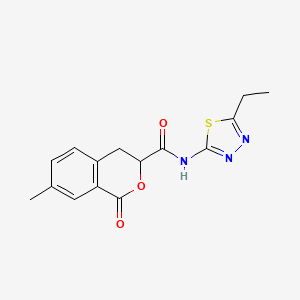![molecular formula C21H22ClN5O3S B11570306 6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570306.png)
6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiadiazine Ring: This step involves the reaction of the triazole intermediate with sulfur-containing reagents such as thiourea or thiosemicarbazide.
Substitution Reactions: The final compound is obtained by introducing the chloro, methoxy, and phenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, reduced triazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
作用机制
The mechanism of action of 6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways, induce apoptosis in cancer cells, or inhibit the growth of microorganisms.
相似化合物的比较
Similar Compounds
3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: A similar compound with potential anti-cancer activity.
3-ET-6-(4-Methoxyphenyl)-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine: Another related compound with similar structural features.
Uniqueness
6-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C21H22ClN5O3S |
|---|---|
分子量 |
459.9 g/mol |
IUPAC 名称 |
6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22ClN5O3S/c1-29-11-10-23-20(28)18-17(14-8-9-16(30-2)15(22)12-14)26-27-19(24-25-21(27)31-18)13-6-4-3-5-7-13/h3-9,12,17-18,26H,10-11H2,1-2H3,(H,23,28) |
InChI 键 |
NMYLTYFRWXVFOS-UHFFFAOYSA-N |
规范 SMILES |
COCCNC(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11570229.png)
![5-(4-Methylphenyl)-9-(piperidin-1-yl)benzimidazo[2,1-a]phthalazine](/img/structure/B11570244.png)
![(4Z)-4-[({4-bromo-2-[5-hydroxy-3-(propylsulfanyl)-1,2,4-triazin-6-yl]phenyl}amino)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11570249.png)
![3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B11570253.png)

![[4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate](/img/structure/B11570262.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B11570270.png)
![(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11570279.png)


![methyl 3-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-2-methylbenzoate](/img/structure/B11570308.png)
![4,4,8-trimethyl-13-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B11570313.png)
![6-(3,4-Dimethoxyphenyl)-5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11570314.png)

